Validated Antimycobacterial Activity of Methyl Quinaldate Against M. tuberculosis H37Rv
In a direct head-to-head comparison, Methyl quinaldate (compound 3c) demonstrated an in vitro Minimum Inhibitory Concentration (MIC) of 2.00 μg/mL against M. tuberculosis H37Rv. This places its activity as 3.125-fold more potent than the lead compound DCMQ (MIC=6.25 μg/mL) and exactly half as potent as the most active analogue in the series, methyl 4,5-dicyclopentyl-2-quinolinecarboxylate (3b, MIC=1.00 μg/mL) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 2.00 μg/mL |
| Comparator Or Baseline | DCMQ (2,8-dicyclopentyl-4-methylquinoline): 6.25 μg/mL; Methyl 4,5-dicyclopentyl-2-quinolinecarboxylate (3b): 1.00 μg/mL |
| Quantified Difference | 3.125-fold improvement over DCMQ; 2-fold less potent than 3b |
| Conditions | In vitro broth microdilution assay (Alamar Blue) against drug-sensitive M. tuberculosis H37Rv strain |
Why This Matters
This precise intermediate potency value confirms Methyl quinaldate is not an inactive byproduct but a structurally informative analogue essential for mapping the SAR of dicyclopentyl substitution on the quinoline ring for anti-tubercular drug discovery.
- [1] Vaitilingam B, et al. Synthesis and antimycobacterial activities of ring-substituted quinolinecarboxylic acid/ester analogues. Part 1. Bioorg Med Chem. 2004 Aug 1;12(15):4179-88. PMID: 15246094. View Source
